molecular formula C8H13NO2 B14317315 1-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)propan-2-one CAS No. 106089-34-3

1-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)propan-2-one

Cat. No.: B14317315
CAS No.: 106089-34-3
M. Wt: 155.19 g/mol
InChI Key: KLYKJYOFQUPQNG-UHFFFAOYSA-N
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Description

1-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)propan-2-one is an organic compound with the molecular formula C7H11NO2. It is a heterocyclic compound containing an oxazolidinone ring, which is a five-membered ring with oxygen and nitrogen atoms. This compound is known for its applications in various fields, including synthetic organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)propan-2-one can be synthesized through several methods. One common route involves the reaction of 4,4-dimethyl-1,3-oxazolidin-2-one with propan-2-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

1-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-1,3-oxazolidin-2-one: A closely related compound with similar structural features.

    3-Methyl-2-oxazolidinone: Another oxazolidinone derivative with different substituents.

    2-Oxazolidinone: The parent compound of the oxazolidinone family.

Uniqueness

1-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)propan-2-one is unique due to its specific substituents and the resulting chemical properties. Its distinct structure allows for unique interactions and applications compared to other similar compounds .

Properties

CAS No.

106089-34-3

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)propan-2-one

InChI

InChI=1S/C8H13NO2/c1-6(10)4-7-9-8(2,3)5-11-7/h4,9H,5H2,1-3H3

InChI Key

KLYKJYOFQUPQNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C1NC(CO1)(C)C

Origin of Product

United States

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